5-Nitrophthalazin-1(2H)-one
CAS No.: 89898-93-1
Cat. No.: VC8313310
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89898-93-1 |
---|---|
Molecular Formula | C8H5N3O3 |
Molecular Weight | 191.14 g/mol |
IUPAC Name | 5-nitro-2H-phthalazin-1-one |
Standard InChI | InChI=1S/C8H5N3O3/c12-8-5-2-1-3-7(11(13)14)6(5)4-9-10-8/h1-4H,(H,10,12) |
Standard InChI Key | ZDRVCGZEWGFKSV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=NNC2=O)C(=C1)[N+](=O)[O-] |
Canonical SMILES | C1=CC2=C(C=NNC2=O)C(=C1)[N+](=O)[O-] |
Introduction
5-Nitrophthalazin-1(2H)-one is a heterocyclic organic compound with the molecular formula and a molecular weight of 191.14 g/mol. It belongs to the phthalazinone family, characterized by a phthalazine ring system substituted with a nitro group at the 5-position. This compound has been studied for its potential applications in medicinal chemistry, particularly as a precursor in the development of pharmaceutical agents .
Synthesis of 5-Nitrophthalazin-1(2H)-one
The synthesis of 5-Nitrophthalazin-1(2H)-one typically involves the nitration of phthalazin-1(2H)-one through electrophilic aromatic substitution. This reaction introduces the nitro group into the aromatic system at the desired position. The process often employs nitric acid or other nitrating agents under controlled conditions to ensure regioselectivity and yield optimization .
Applications in Medicinal Chemistry
Compounds like 5-Nitrophthalazin-1(2H)-one have shown promise in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, potentially contributing to pharmacological activity. Research indicates that derivatives of phthalazinones exhibit antibacterial, antifungal, and even antitubercular activities .
Potential Applications:
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Antibacterial and Antifungal Agents: Similar compounds have demonstrated efficacy against microbial pathogens.
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Drug Design: Structural modifications of 5-Nitrophthalazin-1(2H)-one could optimize its pharmacokinetic properties for therapeutic use.
Physical Characterization Techniques
To confirm the structure and purity of 5-Nitrophthalazin-1(2H)-one, researchers commonly use:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about hydrogen and carbon environments.
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Infrared (IR) Spectroscopy: Identifies functional groups like the nitro and keto groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
Safety and Handling
According to available safety data:
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Hazard Statements: H302 (harmful if swallowed).
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Precautionary Measures: Use personal protective equipment (P280). In case of contact with eyes, rinse cautiously with water (P305+P351+P338) .
Research Findings
Recent studies have highlighted the potential of nitro-substituted heteroaromatic compounds as pharmacological agents:
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Antitubercular Activity: Nitro-substituted compounds have been tested against Mycobacterium tuberculosis, showing activity dependent on electronic density distribution across the aromatic ring .
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Antioxidant Potential: Related compounds containing electron-donating substituents have demonstrated significant radical scavenging activity, suggesting possible antioxidant properties for derivatives .
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